N,N-diethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N,N-diethyl-1H-pyrazole-3-carboxamide: is a chemical compound characterized by a pyrazole ring substituted with a carboxamide group at the 3-position and diethyl groups at the nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Pyrazole derivatives with new substituents replacing the original groups.
Scientific Research Applications
Chemistry: N,N-diethyl-1H-pyrazole-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its derivatives are explored for their potential as catalysts and ligands in various chemical reactions .
Biology and Medicine: The compound and its derivatives exhibit significant biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. They are investigated for their potential use in developing new therapeutic agents .
Industry: In the agricultural sector, pyrazole derivatives are used as active ingredients in pesticides and herbicides. They help in controlling pests and weeds, thereby enhancing crop yield .
Mechanism of Action
The mechanism of action of N,N-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
N-phenyl-1H-pyrazole-3-carboxamide: Similar structure but with a phenyl group instead of diethyl groups.
1,3-diphenyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with distinct substituents, leading to unique properties and uses.
Uniqueness: N,N-diethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups contribute to its lipophilicity and influence its interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-11(4-2)8(12)7-5-6-9-10-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOHTQSUZMXGHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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